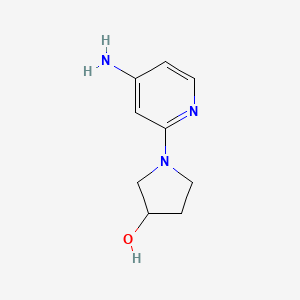

![molecular formula C13H10BrN3O2S B1445310 3-bromo-1-tosil-1H-pirazol[3,4-b]piridina CAS No. 889451-24-5](/img/structure/B1445310.png)

3-bromo-1-tosil-1H-pirazol[3,4-b]piridina

Descripción general

Descripción

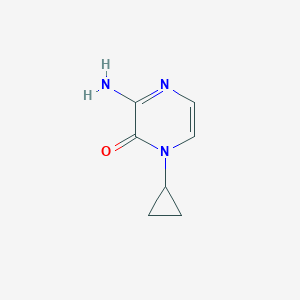

“3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 889451-24-5 . It has a molecular weight of 352.21 .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine”, has been reported in various studies . The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system .

Molecular Structure Analysis

The molecular structure of “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” can be represented by the Inchi Code: 1S/C13H10BrN3O2S/c1-9-4-6-10 (7-5-9)20 (18,19)17-13-11 (12 (14)16-17)3-2-8-15-13/h2-8H,1H3 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” include a molecular weight of 352.21 .

Aplicaciones Científicas De Investigación

Síntesis de Moléculas Biológicamente Activas

La estructura principal de 3-bromo-1-tosil-1H-pirazol[3,4-b]piridina es fundamental para sintetizar una amplia gama de moléculas biológicamente activas. Su reactividad permite la introducción de varios sustituyentes, lo que lleva a compuestos con posibles propiedades farmacológicas .

Desarrollo de Agentes Terapéuticos

Los investigadores utilizan este compuesto en la química medicinal para desarrollar nuevos agentes terapéuticos. Su similitud con las bases púricas como la adenina y la guanina lo convierte en un andamiaje valioso para crear análogos que pueden modular las vías biológicas .

Ciencia de Materiales

En la ciencia de los materiales, las propiedades electrónicas y estructurales únicas del compuesto lo hacen adecuado para desarrollar nuevos materiales con características ópticas o eléctricas específicas, potencialmente útiles en electrónica y fotónica .

Sondas de Biología Química

This compound: los derivados pueden actuar como sondas químicas en la biología química. Ayudan a comprender los procesos biológicos a nivel molecular, proporcionando información sobre las funciones enzimáticas y las vías de señalización .

Química Agrícola

La versatilidad estructural de este compuesto permite la creación de nuevos agroquímicos. Al modificar su estructura, los investigadores pueden desarrollar pesticidas o herbicidas con mayor eficacia y menor impacto ambiental .

Catálisis

En el campo de la catálisis, los derivados de This compound se pueden utilizar como ligandos o catalizadores en sí mismos en varias reacciones químicas, mejorando las velocidades de reacción o la selectividad .

Direcciones Futuras

The future directions for “3-bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine” and similar compounds could involve further exploration of their potential as TRK inhibitors . This could lead to the development of new treatments for diseases associated with the overexpression and continuous activation of TRKs .

Mecanismo De Acción

Target of Action

Pyrazolo[3,4-b]pyridines, a group of compounds to which 3-bromo-1-tosyl-1h-pyrazolo[3,4-b]pyridine belongs, have been associated with tropomyosin receptor kinases (trks) . TRKs play a crucial role in the proliferation and differentiation of cells .

Mode of Action

Related pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their ability to inhibit trks .

Biochemical Pathways

Given its potential interaction with trks , it may influence pathways related to cell proliferation and differentiation.

Result of Action

Related pyrazolo[3,4-b]pyridine derivatives have shown promising antituberculotic activity .

Análisis Bioquímico

Biochemical Properties

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . This compound interacts with the TRKA subtype, inhibiting its activity with an IC50 value of 56 nM . Additionally, it has shown selectivity for the MCF-7 and HUVEC cell lines .

Cellular Effects

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It inhibits the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM . The compound’s interaction with TRKA leads to the inhibition of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt, which are crucial for cell proliferation, differentiation, and survival .

Molecular Mechanism

At the molecular level, 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine exerts its effects by binding to the ATP pocket of TRKA, thereby inhibiting its kinase activity . This binding prevents the phosphorylation of the intramembrane kinase domain, leading to the inhibition of downstream signaling pathways . The compound’s selectivity for TRKA over other kinases is attributed to its unique structural features .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine have been observed to change over time . The compound exhibits good plasma stability and low inhibitory activity towards a panel of cytochrome P450 isoforms, except CYP2C9 . Long-term studies have shown that it maintains its inhibitory effects on TRKA over extended periods .

Dosage Effects in Animal Models

The effects of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine vary with different dosages in animal models . At lower doses, the compound effectively inhibits TRKA activity without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors . Its metabolism primarily involves cytochrome P450 isoforms, with CYP2C9 being an exception . The compound’s metabolic stability contributes to its prolonged inhibitory effects on TRKA .

Transport and Distribution

Within cells and tissues, 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of 3-Bromo-1-tosyl-1H-pyrazolo[3,4-b]pyridine is primarily within the cytoplasm, where it interacts with TRKA . The compound’s activity is influenced by its localization, as it needs to be in proximity to TRKA to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments .

Propiedades

IUPAC Name |

3-bromo-1-(4-methylphenyl)sulfonylpyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3O2S/c1-9-4-6-10(7-5-9)20(18,19)17-13-11(12(14)16-17)3-2-8-15-13/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNVMTSUQQQPLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=CC=N3)C(=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

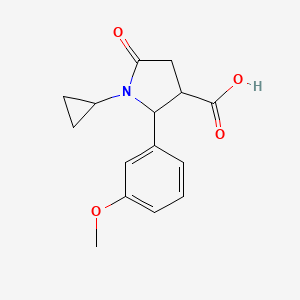

![4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde](/img/structure/B1445227.png)

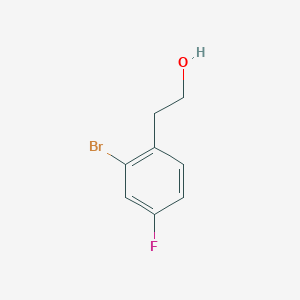

![2-[(4-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1445232.png)

![9H-fluoren-9-ylmethyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1445234.png)

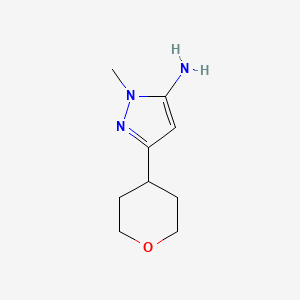

![{3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1445235.png)

![4-[(Cyclobutylmethyl)(methyl)carbamoyl]benzoic acid](/img/structure/B1445237.png)

![4-[(4-Formylphenyl)(methyl)amino]benzonitrile](/img/structure/B1445241.png)

![tert-butyl N-[1-(N'-hydroxycarbamimidoyl)propan-2-yl]-N-methylcarbamate](/img/structure/B1445247.png)